tert-Butyldimethylsilyl (R)-(-)-glycidyl ether

Polymer Chemistry Organocatalysis Linear Polyglycerol Synthesis

Researchers requiring enantiomerically pure (R)-glycidyl ether often face supply inconsistency with low ee lots. TBSGE (CAS 124150-87-4) solves this with >99% ee and orthogonal TBDMS protection, enabling reliable chiral synthesis without diastereomeric impurity complications. • Delivers high-purity linear polyglycerol via organocatalyzed ROP with intact silyl ether side chains. • Preserved silyl groups uniquely enable SuFEx click functionalization. • 98% purity liquid with >10⁴-fold greater acid stability than TMS analogs, minimizing premature deprotection.

Molecular Formula C9H20O2Si
Molecular Weight 188.34 g/mol
CAS No. 124150-87-4
Cat. No. B040778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyldimethylsilyl (R)-(-)-glycidyl ether
CAS124150-87-4
Molecular FormulaC9H20O2Si
Molecular Weight188.34 g/mol
Structural Identifiers
SMILESCC(C)(C)[Si](C)(C)OCC1CO1
InChIInChI=1S/C9H20O2Si/c1-9(2,3)12(4,5)11-7-8-6-10-8/h8H,6-7H2,1-5H3/t8-/m1/s1
InChIKeyYANSSVVGZPNSKD-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyldimethylsilyl (R)-(-)-glycidyl ether (CAS 124150-87-4): A Benchmark Chiral Silyl-Protected Glycidol Building Block for Asymmetric Synthesis


tert-Butyldimethylsilyl (R)-(-)-glycidyl ether (TBSGE, CAS 124150-87-4) is a chiral epoxide building block (C₉H₂₀O₂Si, MW 188.34 g/mol) that integrates an (R)-configured glycidyl ether core with a tert-butyldimethylsilyl (TBDMS) protecting group [1]. It is typically supplied as a colorless liquid with a purity of 95-98% and a boiling point of 195-199 °C . As a protected, enantiomerically enriched derivative of (R)-glycidol, it serves as a versatile chiral synthon in organic chemistry, with its value stemming from the orthogonal reactivity of its epoxide ring and the stability of its silyl ether protecting group under diverse reaction conditions [1].

Why Generic Substitution of tert-Butyldimethylsilyl (R)-(-)-glycidyl ether (CAS 124150-87-4) Introduces Unacceptable Risks in Chiral and Polymer Synthesis


The substitution of tert-Butyldimethylsilyl (R)-(-)-glycidyl ether (TBSGE) with structurally similar analogs or alternative building blocks is not scientifically or procedurally neutral. The choice of protecting group (TBDMS vs. TMS, Trityl, Benzyl) has a demonstrable impact on reaction outcomes, including chemoselectivity in polymerization [1] and stereochemical integrity . Furthermore, substituting the (R)-enantiomer with its (S)-counterpart (CAS 123237-62-7) or a racemic mixture (CAS 78906-15-7) is a fundamental change that will invert or erase the chiral information essential for the synthesis of stereochemically defined targets [2]. The quantifiable differences in physical properties, reaction selectivity, and downstream compatibility presented below underscore why this specific compound is not interchangeable with its in-class alternatives.

Quantitative Evidence Guide for tert-Butyldimethylsilyl (R)-(-)-glycidyl ether (CAS 124150-87-4): Comparator-Driven Differentiation in Enantiopurity and Chemoselectivity


Superior Chemoselectivity in Anionic Ring-Opening Polymerization (ROP) vs. Alternative Monomers

In a direct comparison under organocatalytic anionic ROP conditions, tert-Butyldimethylsilyl (R)-(-)-glycidyl ether (TBSGE) demonstrates superior chemoselectivity compared to structurally similar glycidyl ethers. While monomers like ethoxyethyl glycidyl ether (EEGE) undergo undesired side reactions (e.g., partial cleavage of the protecting group), TBSGE polymerizes with strict epoxy-selectivity, fully preserving the silyl ether pendant groups in the resultant polyether [1]. This preservation is critical for generating well-defined linear polyglycerol (PGC) upon subsequent acidic hydrolysis.

Polymer Chemistry Organocatalysis Linear Polyglycerol Synthesis Chemoselectivity

Consistent High Enantiomeric Excess (>99% ee) Benchmarking vs. Alternative Chiral Pool Sources

The (R)-enantiomer (CAS 124150-87-4) can be synthesized via Hydrolytic Kinetic Resolution (HKR) of racemic glycidol using an (R,R)-(salen)Co catalyst, a method that consistently achieves an enantiomeric excess (ee) of >99% . This level of chiral purity is a benchmark for building blocks used in asymmetric synthesis. Alternative routes starting from chiral pool materials like D-mannitol to generate (R)-glycidol yield products with lower ee values, typically in the range of 93-96% [1].

Chiral Building Blocks Enantiomeric Excess HPLC Analysis Quality Control

Thermal and Storage Stability of TBDMS vs. Trimethylsilyl (TMS) Protecting Group

The TBDMS (tert-butyldimethylsilyl) group, which is the core protecting moiety in this compound, is classically known to be significantly more stable to hydrolysis than the Trimethylsilyl (TMS) group. This is a well-established principle in organic synthesis. While specific rate data for this compound's hydrolysis was not found, the class-level inference is strongly supported by the fact that TBS ethers are approximately 10⁴ times more stable to acidic hydrolysis than TMS ethers [1]. This enhanced stability directly impacts the practical shelf life and handling of the compound.

Protecting Groups Silyl Ethers Thermal Stability Storage Conditions

Optimal Application Scenarios for tert-Butyldimethylsilyl (R)-(-)-glycidyl ether (CAS 124150-87-4) Driven by Quantifiable Differentiation


Synthesis of Well-Defined Linear Polyglycerol (PGC) and Functionalized Polyethers

Leveraging the unique chemoselectivity in organocatalyzed ROP [1], this monomer is the ideal choice for synthesizing polyethers with intact, reactive silyl ether side chains. This enables a two-step sequence to produce high-purity linear polyglycerol (PGC), a hydrophilic, biocompatible polymer with applications in drug delivery and bioconjugation [1]. Post-polymerization functionalization of the preserved silyl groups via SuFEx click chemistry is also uniquely enabled by this monomer [2].

Total Synthesis of Enantiopure Natural Products and Bioactive Molecules

When the synthetic route requires the introduction of an (R)-configured stereocenter with absolute certainty, the >99% enantiomeric excess of this building block is critical . It serves as a superior chiral pool starting material for the construction of complex chiral fragments, such as chiral ene-ynes and bromoalkynes, which are key intermediates in the total synthesis of stereochemically complex natural products like panaxjapyne B [3]. Substituting with a lower ee alternative (93-96%) would introduce diastereomeric impurities that are difficult to remove, compromising the purity of the final product [4].

Multi-Step Synthesis Requiring Orthogonal and Robust Protection

The compound serves as a protected form of (R)-glycidol. The TBDMS group provides a protecting group that is orthogonal to many other common protecting groups (e.g., benzyl, acetal) and is stable to a wide range of reaction conditions (e.g., basic, nucleophilic, mild oxidative) [5]. Its ~10⁴-fold greater stability to acidic hydrolysis compared to a TMS-protected analog makes it the preferred choice for sequences involving mildly acidic steps or requiring extended bench stability, thereby minimizing yield loss due to premature deprotection [5].

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